molecular formula C15H16N2O3S B12687882 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- CAS No. 178869-91-5

3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl-

Cat. No.: B12687882
CAS No.: 178869-91-5
M. Wt: 304.4 g/mol
InChI Key: ZCQJFISKHKYVCS-CXUHLZMHSA-N
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Description

3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- is a complex organic compound that features a furan ring, a carbothioamide group, and a methoxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbothioamide group: This step may involve the reaction of the furan derivative with thiourea or a similar reagent.

    Methoxyimino functionalization: This can be done by reacting the intermediate with methoxyamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyimino group.

    Reduction: Reduction reactions could target the carbothioamide group, converting it to other functional groups.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, potentially serving as drug candidates or pharmacological tools.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar carbothioamide groups.

    Furan derivatives: Compounds containing the furan ring.

    Methoxyimino compounds: Compounds with the methoxyimino functional group.

Properties

CAS No.

178869-91-5

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[4-methoxy-3-[(E)-methoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C15H16N2O3S/c1-10-13(6-7-20-10)15(21)17-12-4-5-14(18-2)11(8-12)9-16-19-3/h4-9H,1-3H3,(H,17,21)/b16-9+

InChI Key

ZCQJFISKHKYVCS-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)/C=N/OC

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)C=NOC

Origin of Product

United States

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